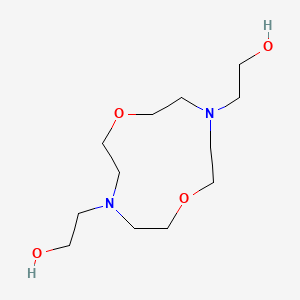

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol

Description

Properties

CAS No. |

73402-20-7 |

|---|---|

Molecular Formula |

C12H26N2O4 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

2-[10-(2-hydroxyethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]ethanol |

InChI |

InChI=1S/C12H26N2O4/c15-7-1-13-3-9-17-11-5-14(2-8-16)6-12-18-10-4-13/h15-16H,1-12H2 |

InChI Key |

QWDHRJHPWFVIEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN(CCOCCN1CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Reaction Types

The compound’s chemical reactivity arises from its hydroxyl groups, macrocyclic nitrogen-oxygen framework, and potential for complexation. Likely reactions include:

| Reaction Type | Mechanism | Key Features |

|---|---|---|

| Esterification | Alcohol groups react with carboxylic acids or acid chlorides to form esters. | Requires acidic or basic catalysts; hydroxyl groups act as nucleophiles. |

| Alkylation | Alkyl halides or epoxides react with hydroxyl groups to form ethers or alkyl derivatives. | Proceeds under basic conditions (e.g., alkoxide intermediates). |

| Complexation | Macrocyclic nitrogen and oxygen atoms coordinate with metal ions (e.g., Na⁺, Cu²⁺). | Forms stable complexes; influenced by solvent and counterions. |

| Oxidation | Hydroxyl groups oxidize to ketones or carboxylic acids. | Strong oxidizing agents (e.g., KMnO₄) may cleave the macrocycle. |

| Acid-Base Reactions | Hydroxyl groups act as weak acids, donating protons. | pKa values depend on the macrocycle’s electron-donating substituents. |

Esterification

The hydroxyl groups (-OH) can react with acylating agents (e.g., acyl chlorides, carboxylic acids) to form esters. For example:

This reaction typically requires a base (e.g., pyridine) to absorb HCl and drive the equilibrium .

Alkylation

Alkyl halides (e.g., R-X) or epoxides can react with the hydroxyl groups to form ethers:

This reaction is facilitated by basic conditions (e.g., NaOH) to deprotonate the hydroxyl group .

Complexation with Metal Ions

The macrocycle’s nitrogen and oxygen atoms can coordinate with metal cations, forming stable complexes. For example:

The stability of the complex depends on the cation size and charge, with smaller ions (e.g., Na⁺, K⁺) typically forming tighter complexes.

Reaction Conditions

Biomedical Research

The compound’s ability to coordinate metal ions makes it relevant for studying:

-

Metalloenzyme Inhibition : Modulating enzymatic activity via metal chelation.

-

Cellular Metal Homeostasis : Affecting processes like oxidative stress or mitochondrial function.

Limitations and Considerations

-

Structural Stability : Aggressive oxidation may degrade the macrocycle.

-

Solubility : Hydroxyl groups may reduce lipophilicity compared to ester derivatives.

-

Regioselectivity : Steric hindrance in the macrocycle may influence reaction pathways.

Comparison with Analogous Compounds

| Compound | Functional Groups | Key Differences |

|---|---|---|

| Base macrocycle (no ethanol) | None | No reactive -OH groups |

| Diester derivative | Ester groups (-O-CO-R) | Increased lipophilicity |

| Diethanol derivative | Hydroxyl groups (-OH) | Enhanced reactivity for esterification/alkylation |

Experimental Methods

While no direct experimental data exists for this specific compound, analogous reactions (e.g., esterification of related diaza-crown ethers) suggest the following:

Scientific Research Applications

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: Employed in the study of metal ion transport and binding in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with therapeutic metal ions.

Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.

Mechanism of Action

The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, depending on the specific metal ion involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Macrocyclic Chemistry

1,7-Dioxa-4,10-diazacyclododecane (Parent Compound)

- Molecular Formula : C8H18N2O2

- Molecular Weight : 174.24 g/mol

- CAS No.: 294-92-8

- Properties : White powder; used as a precursor for functionalized derivatives .

1,7-Dithio-4,10-dioxacyclododecane (B2)

- Molecular Formula : C8H16O2S2

- Molecular Weight : 208.34 g/mol

- CAS No.: 294-95-1

- Properties : Thick oil; synthesized via Cs2CO3-mediated cyclization. Contains sulfur atoms replacing nitrogen, altering electronic properties and reducing polarity .

2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic Acid

- Molecular Formula : C12H22N2O6

- Molecular Weight : 290.31 g/mol

- CAS No.: 137037-21-9

- Properties : Carboxylic acid derivative; enhances metal chelation capacity for applications in catalysis or MRI contrast agents .

1,7-Dioxa-4,10-diazacyclododecane-4,10-bis(oxiranylmethyl)

Comparative Data Table

Biological Activity

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including molecular interactions, docking studies, and potential therapeutic implications.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 262.346 Da

The compound features a unique bicyclic structure that contributes to its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity through its interaction with specific proteins and enzymes.

Molecular Docking Studies

A study involving molecular docking of this compound against the Epidermal Growth Factor Receptor (EGFR) revealed a binding energy score of -231.83 kJ/mol. This score indicates a relatively strong interaction with the receptor compared to other compounds tested .

Table 1: Molecular Docking Scores of Various Compounds Against EGFR

| Compound Name | Molecular Formula | Molecular Mass (Da) | Binding Energy (kJ/mol) |

|---|---|---|---|

| 2,2′-dioxospirilloxanthin | CHO | 624.892 | -386.25 |

| Pregn-5-en-20-one | CHO | 314.47 | -350.00 |

| This compound | CHNO | 262.346 | -231.83 |

The comparison shows that while this compound has a lower binding affinity than some other compounds tested, it still demonstrates potential as a ligand for EGFR inhibition.

The mechanism by which this compound exerts its biological effects likely involves modulation of signaling pathways associated with cell proliferation and survival. By binding to the EGFR site, it may inhibit downstream signaling cascades that contribute to tumor growth and metastasis.

Case Studies and Experimental Findings

In experimental settings, compounds similar to this compound have been evaluated for their effects on cancer cell lines. For instance:

- Study on Lung Cancer Cells: In vitro studies indicated that compounds targeting EGFR can significantly reduce cell viability in lung cancer cell lines . The effectiveness of this compound in such assays could provide insights into its potential therapeutic applications.

- Potential as a Drug Candidate: The findings suggest that further in vitro and in vivo studies are warranted to explore the full therapeutic potential of this compound as an EGFR inhibitor.

Q & A

Q. What are the foundational methodologies for synthesizing 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of ethanolamine derivatives under controlled pH and temperature. Key parameters include stoichiometric ratios of precursors (e.g., diethanolamine and cyclic ethers), solvent polarity, and catalyst selection (e.g., acidic or basic conditions). Orthogonal design experiments can systematically optimize these factors . Yield improvements often correlate with reduced side reactions, monitored via HPLC or NMR .

Q. How should researchers select characterization techniques to confirm the structural integrity of this compound?

A multi-spectral approach is critical:

- NMR (¹H/¹³C) identifies proton environments and heteroatom connectivity.

- FT-IR validates ether (C-O-C) and amine (N-H) functional groups.

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or stereochemical anomalies, requiring iterative purification .

Q. What theoretical frameworks guide the study of its supramolecular interactions?

Coordinate with host-guest chemistry models (e.g., crown ether analogs) to predict binding affinities with metal ions or organic cations. Density Functional Theory (DFT) simulations can model electron density distributions at nitrogen and oxygen sites, informing hypotheses about reactivity .

Advanced Research Questions

Q. How can multi-factor experimental designs resolve contradictions in stability data under varying environmental conditions?

Contradictions (e.g., pH-dependent degradation rates) often arise from unaccounted interactions between variables. A 3^3 factorial design systematically tests temperature, pH, and ionic strength effects. Response surface methodology (RSM) identifies nonlinear relationships, while ANOVA distinguishes significant factors from noise . For example, accelerated degradation at high pH may correlate with hydroxide-induced ring-opening, validated via Arrhenius modeling .

Q. What advanced separation technologies enhance purification of this compound from complex reaction mixtures?

Membrane-based techniques (e.g., nanofiltration) exploit differences in molecular size and charge. Simulated Moving Bed (SMB) chromatography improves scalability for enantiomeric separation, critical given the compound’s chiral centers. Solvent selection (e.g., acetonitrile/water gradients) balances resolution and recovery .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict its behavior in novel catalytic systems?

Machine learning models trained on kinetic datasets can predict optimal reaction pathways. COMSOL integrates fluid dynamics and chemical kinetics to simulate mass transfer limitations in flow reactors, guiding reactor design for scaled synthesis .

Q. What strategies address conflicting bioactivity results in interdisciplinary studies (e.g., pharmacology vs. toxicology)?

Contradictions may stem from assay sensitivity or cell-line variability. Employ meta-analysis frameworks to harmonize datasets:

Q. How do stereochemical variations impact its application in membrane technologies?

Stereoisomers may exhibit divergent ion-transport efficiencies. Circular Dichroism (CD) spectroscopy and X-ray crystallography resolve spatial configurations. Comparative studies using enantiomerically pure samples reveal structure-function relationships, informing membrane design for ion-selective transport .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.